1-BOC-7-methoxyindole-2-boronic acid

Description

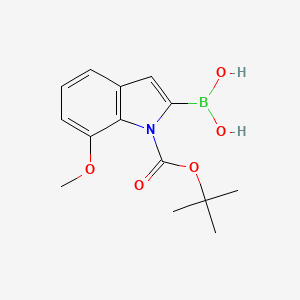

Structure

2D Structure

Properties

IUPAC Name |

[7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11(15(18)19)8-9-6-5-7-10(20-4)12(9)16/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRDIGLHLIDRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657190 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-81-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-7-methoxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-BOC-7-methoxyindole-2-boronic acid: A Cornerstone Building Block for Modern Drug Discovery

Abstract: 1-(tert-Butoxycarbonyl)-7-methoxyindole-2-boronic acid has emerged as a pivotal heterocyclic building block for researchers, particularly those in the fields of medicinal chemistry and drug development. Its unique structural combination of a protected indole core, a methoxy substituent, and a versatile boronic acid moiety makes it an invaluable synthon for accessing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, a validated synthetic approach, and a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and providing robust protocols, this document serves as a practical resource for scientists aiming to leverage this reagent's full potential.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind effectively to a wide range of biological targets. The strategic functionalization of the indole ring is therefore a primary objective in the design of novel therapeutics. 1-BOC-7-methoxyindole-2-boronic acid is a sophisticated reagent designed for this purpose. The BOC (tert-butoxycarbonyl) group on the indole nitrogen serves as a robust protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions, while the boronic acid at the 2-position provides a handle for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling.[1][2]

Physicochemical Properties and Structural Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is typically a solid at room temperature, and its key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 913835-81-1 | [3][4] |

| Molecular Formula | C₁₄H₁₈BNO₅ | [3][5] |

| Molecular Weight | 291.11 g/mol | [3] |

| Canonical SMILES | COC1=CC=CC2=C1C(=C(N2C(=O)OC(C)(C)C)B(O)O) | [5] |

| InChI Key | JYRDIGLHLIDRNE-UHFFFAOYSA-N | [5] |

The structure incorporates an sp²-hybridized boron atom with a vacant p-orbital, which is key to its reactivity. Spectroscopic characterization is critical for confirming the identity and purity of the material.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the BOC group (a singlet around 1.6-1.7 ppm), the methoxy protons (a singlet around 3.9-4.0 ppm), distinct aromatic protons of the indole core, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl and quaternary carbons of the BOC group, the methoxy carbon, and the aromatic carbons of the indole ring. The carbon atom attached to the boron (C2) will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.[5][6]

Caption: Chemical structure of this compound.

Synthesis and Handling

Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach begins with commercially available 7-methoxyindole.

Caption: General synthetic workflow for the target compound.

Step 1: Protection of the Indole Nitrogen. The causality here is straightforward: the N-H proton of the indole is acidic and would interfere with the subsequent lithiation step. Protecting it with a BOC group is achieved by reacting 7-methoxyindole with di-tert-butyl dicarbonate ((BOC)₂O) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

Step 2: Regioselective Borylation. This is the critical C-H activation and functionalization step.

-

Causality of Deprotonation: The C2 position of an N-protected indole is the most acidic proton on the ring system due to the inductive effect of the adjacent nitrogen atom. This makes it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.

-

Boron Introduction: The resulting lithiated intermediate is a potent nucleophile. It is quenched by adding a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The borate is an electrophile, and the nucleophilic C2-lithioindole attacks the boron center.

-

Hydrolysis: The final step is a mild acidic workup (e.g., with aqueous HCl or NH₄Cl) which hydrolyzes the boronate ester intermediate to furnish the desired boronic acid.

Stability, Storage, and Handling

Boronic acids are known to have specific stability issues that must be managed to ensure reagent integrity.

-

Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. This is often observed upon storage or during analysis (e.g., mass spectrometry). While this process is reversible in the presence of water, it can affect the stoichiometry of reactions if not accounted for.

-

Oxidative Instability: While more stable than many organometallics, boronic acids can be susceptible to oxidation. It is best practice to store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Safety: Like many chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl and heteroaryl structures.[7] This reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of coupling partners.

The Catalytic Cycle: A Mechanistic Rationale

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[8][9][10] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the electrophilic partner (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[8][11]

-

Transmetalation: This is where the boronic acid enters the cycle. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[2] This species then transfers its organic group (the indole moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize 2-Aryl-1-BOC-7-methoxyindole.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Inerting the Atmosphere (Causality): The Pd(0) catalyst is sensitive to oxygen. Therefore, the vessel must be sealed, and the atmosphere exchanged with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times. This prevents catalyst degradation and ensures high catalytic turnover.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the solvents, 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio. The water is crucial as it helps to dissolve the inorganic base and facilitates the transmetalation step.[11]

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

-

Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and base. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-1-BOC-7-methoxyindole product.

Conclusion: A Gateway to Chemical Innovation

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, anchored in the robust and predictable Suzuki-Miyaura coupling, allows scientists to rapidly generate libraries of novel indole-containing compounds for biological screening.[12] The strategic placement of the BOC protecting group and the methoxy substituent provides additional levers for tuning the steric and electronic properties of the final molecules. By understanding the fundamental principles of its synthesis, handling, and reactivity, researchers can confidently and efficiently translate complex molecular designs into tangible substances with the potential for significant scientific impact.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. pschemicals.com [pschemicals.com]

- 5. PubChemLite - 7-methoxy-1h-indole-2-boronic acid, n-boc protected (C14H18BNO5) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1-boc-5-methoxyindole-2-boronic acid (C14H18BNO5) [pubchemlite.lcsb.uni.lu]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of 1-BOC-7-methoxyindole-2-boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-BOC-7-methoxyindole-2-boronic acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized organic compound that has garnered significant attention from researchers and drug development professionals. Its structure combines three key features: a privileged indole scaffold, a reactive boronic acid moiety at the 2-position, and strategic substitutions—a tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen and a methoxy group at the 7-position. This unique combination makes it an invaluable building block, particularly for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions.[1][2]

The indole core is a ubiquitous motif in a vast number of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities.[3][4][5] The ability to functionalize this core with precision is paramount in medicinal chemistry. The boronic acid at the C-2 position serves as a highly effective handle for the Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl partners.[3][6] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, and chemical reactivity of this compound, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties

The fundamental properties of a reagent are critical for its successful application in synthesis, dictating choices regarding solvents, reaction conditions, and purification strategies. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 913835-81-1 | [7] |

| Molecular Formula | C₁₄H₁₈BNO₅ | [8][9] |

| Molecular Weight | 291.11 g/mol | [8] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95-98% | - |

| InChIKey | JYRDIGLHLIDRNE-UHFFFAOYSA-N | [9] |

Solubility Profile

While specific quantitative solubility data for this exact molecule is not extensively published, a reliable profile can be established based on the well-understood behavior of arylboronic acids.[10] Generally, the compound is expected to exhibit:

-

High Solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, acetone, and ethyl acetate.[10]

-

Moderate Solubility in chlorinated solvents like dichloromethane and chloroform.[10]

-

Low Solubility in non-polar hydrocarbon solvents such as hexanes and methylcyclohexane. This property is often exploited during purification to wash away non-polar impurities.[10]

-

Limited Water Solubility . The solubility of arylboronic acids in aqueous media is typically low but can be significantly influenced by pH.[10][11]

The presence of the large, lipophilic BOC group further reduces its solubility in water compared to its unprotected counterpart.

Acidity (pKa)

Arylboronic acids are not typical Brønsted acids (proton donors) but rather Lewis acids. Their acidity arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.[12][13]

The pKa of arylboronic acids generally falls within the 4–10 range.[12] For the parent phenylboronic acid, the experimental pKa is approximately 8.7.[14][15] The acidity of this compound is influenced by its substituents. The electron-donating nature of the methoxy group and the indole ring system would typically be expected to slightly increase the pKa (decrease acidity) compared to phenylboronic acid. However, the overall electronic environment of the heterocyclic system makes a precise prediction challenging without experimental data. This Lewis acidic nature is fundamental to its reactivity, as the formation of the boronate complex is a key step in activating the molecule for transmetalation in Suzuki-Miyaura coupling.[16]

Stability and Degradation Pathways

Despite their utility, boronic acids are susceptible to several degradation pathways that researchers must be aware of:

-

Boroxine Formation: The most common stability issue is the reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This process reduces the effective concentration of the active monomeric boronic acid and can complicate reaction stoichiometry.[17] Storing the compound under anhydrous conditions is crucial to minimize this.

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, particularly those with the boron atom adjacent to a heteroatom like in 2-pyridinylboronic acids, can be especially prone to this decomposition pathway. While the N-BOC group offers some electronic stabilization, care should be taken to avoid harsh acidic or basic conditions and prolonged heating where possible. To mitigate instability, boronic acids are often converted into more stable derivatives like MIDA boronates or pinacol esters for long-term storage or for use in slow-release cross-coupling reactions.[18]

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of this compound is essential for reproducible results. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for the analytical characterization of the title compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton spectrum. Expected signals include:

-

A sharp singlet around 1.6-1.7 ppm corresponding to the 9 protons of the BOC group.

-

A sharp singlet for the 3 protons of the methoxy (OCH₃) group.

-

Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring.

-

A broad singlet corresponding to the two protons of the B(OH)₂ group. This signal is exchangeable with D₂O and its chemical shift can be highly variable.

-

-

¹³C NMR: Acquire a carbon spectrum. This will confirm the presence of the expected number of carbon atoms, including the carbonyl of the BOC group (~150 ppm), the aromatic carbons, and the carbons of the BOC and methoxy groups.

-

¹¹B NMR: Acquire a boron-11 spectrum. A single, relatively broad signal is expected in the range of δ 28-34 ppm, which is characteristic of a trigonal (sp²-hybridized) boronic acid.[19][20]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and monitoring its stability over time.

Causality Behind Experimental Choices: Reversed-phase (RP) chromatography is chosen due to the compound's predominantly organic character. A C18 column provides good retention for the aromatic system. An acidic mobile phase is used to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and reproducible retention times.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile + 0.1% TFA or Formic Acid).

-

Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 275 nm).

-

Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water at a concentration of ~0.5-1.0 mg/mL.

Note on an advanced method: For selective detection in complex mixtures, post-column derivatization with a reagent like alizarin can be employed, which forms a fluorescent complex with boronic acids.[21][22]

Protocol 3: Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the compound.

Methodology:

-

System: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Both positive and negative ESI modes should be tested.

-

In positive mode , the expected ion is the protonated molecule [M+H]⁺ at m/z 292.1.

-

In negative mode , the deprotonated molecule [M-H]⁻ at m/z 290.1 is often observed.[23]

-

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected mass, confirming the compound's identity. Analysis of boronic acids by ESI-MS can sometimes show adducts with solvents or salts.[24]

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.[25] This reaction is prized for its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[16]

The Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A base is required to activate the boronic acid into a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[16][26]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with a generic aryl bromide.

Self-Validation and Causality: This protocol includes an inert atmosphere to protect the Pd(0) catalyst from oxidation. A mixture of an organic solvent (dioxane) and water is used because the base (K₃PO₄) is soluble in water while the organic reagents are soluble in dioxane, creating an effective biphasic system for the reaction.

Methodology:

-

Setup: To an oven-dried reaction vial, add this compound (1.2 equivalents), the aryl bromide (Ar-Br, 1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

-

Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by HPLC or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired biaryl product.[6]

Handling and Storage Recommendations

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Long-term storage in a freezer (-20 °C) is advisable to minimize degradation.

-

Handling: Minimize exposure to atmospheric moisture and air. When weighing and handling the reagent, do so in a dry environment if possible. Use anhydrous solvents and inert atmosphere techniques for reactions to ensure optimal results.

Conclusion

This compound is a highly valuable and strategically designed synthetic intermediate. Its physicochemical properties—moderate polarity, Lewis acidity, and defined reactivity—make it an exceptional tool for constructing complex molecules via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its stability, proper handling, and analytical characterization is crucial for leveraging its full potential in drug discovery and materials science. By following the protocols and insights outlined in this guide, researchers can confidently and effectively employ this reagent to advance their synthetic objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pschemicals.com [pschemicals.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 9. PubChemLite - 7-methoxy-1h-indole-2-boronic acid, n-boc protected (C14H18BNO5) [pubchemlite.lcsb.uni.lu]

- 10. d-nb.info [d-nb.info]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. raineslab.com [raineslab.com]

- 20. rsc.org [rsc.org]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-BOC-7-methoxyindole-2-boronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-BOC-7-methoxyindole-2-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and pivotal role in the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery.

Core Compound Identity

Chemical Name: 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indole-2-boronic acid

CAS Number: 913835-81-1[1]

Molecular Formula: C₁₄H₁₈BNO₅[1]

Molecular Weight: 291.11 g/mol [1]

Synonyms:

-

N-BOC-7-methoxy-1H-indole-2-boronic acid

-

This compound

-

(1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl)boronic acid

| Property | Value | Source |

| CAS Number | 913835-81-1 | [1] |

| Molecular Formula | C₁₄H₁₈BNO₅ | [1] |

| Molecular Weight | 291.11 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 100°C | [2] |

Synthesis and Mechanistic Insights

The logical synthetic pathway for this compound would commence with 7-methoxyindole. The indole nitrogen is first protected with a tert-butoxycarbonyl (BOC) group to enhance stability and influence regioselectivity. The subsequent crucial step is the introduction of the boronic acid moiety at the C2 position. This is typically achieved through a directed ortho-metalation followed by quenching with a trialkyl borate, or more commonly, a palladium-catalyzed C-H borylation.

Conceptual Synthesis Workflow

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound lies in its utility as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures which are prevalent in pharmaceuticals.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide).

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle

Application in Kinase Inhibitor Synthesis

A significant area where this compound and its analogs are employed is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors.

For instance, derivatives of the 9H-pyrimido[4,5-b]indole scaffold have shown promise as potent dual inhibitors of the RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) kinases.[4] Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers. The synthesis of these complex heterocyclic systems can be efficiently achieved using indole-2-boronic acids in Suzuki-Miyaura coupling reactions to introduce diverse aryl or heteroaryl substituents, enabling the exploration of structure-activity relationships.

Simplified RET Signaling Pathway and Inhibition

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stability and Handling

This compound is a solid that is stable under recommended storage conditions.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. As with all boronic acids, prolonged exposure to air and moisture can lead to the formation of the corresponding boroxine (a trimeric anhydride), which may affect reactivity.

Characterization Data

While a comprehensive public database of spectra for this specific compound is limited, typical characterization would involve the following analyses. Representative chemical shifts for similar indole structures are provided for context.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the indole ring, the methoxy group protons, and the protons of the BOC protecting group. The B(OH)₂ protons are often broad and may not be easily observed.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the indole core, the methoxy group, and the BOC group. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[5]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

-

Infrared Spectroscopy: The IR spectrum would show characteristic peaks for the N-H (if deprotected), C-H, C=O (of the BOC group), and B-O bonds.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic molecules with significant biological activity. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and drug development professionals, especially in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory.

References

Synthesis of 1-BOC-7-methoxyindole-2-boronic acid: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Importance of Indole-2-boronic Acids in Drug Discovery

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The functionalization of the indole nucleus is a key strategy in the development of novel therapeutics. Among the various synthetic handles, the boronic acid moiety, particularly at the C2 position, has emerged as a cornerstone for building molecular complexity. 1-BOC-7-methoxyindole-2-boronic acid is a highly valuable building block, enabling the synthesis of diverse compound libraries through robust and versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction facilitates the formation of carbon-carbon bonds between the indole core and a wide array of aryl and heteroaryl partners, a critical step in the synthesis of potential drug candidates targeting a range of diseases.[1][2] The presence of the 7-methoxy group can significantly influence the electronic properties and metabolic stability of the final compounds, while the N-BOC protecting group provides stability and directs the regioselectivity of key synthetic transformations.[3] This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to this important intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

Overall Synthetic Strategy: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 7-methoxyindole. The overall strategy involves:

-

N-H Protection: The indole nitrogen is protected with a di-tert-butyl dicarbonate (Boc-anhydride) to enhance the stability of the indole ring and to direct the subsequent C-H functionalization.

-

Directed ortho-Metalation (DoM) and Borylation: The N-BOC group acts as a powerful directing group, facilitating the regioselective deprotonation at the C2 position by a strong organolithium base. The resulting C2-lithiated intermediate is then trapped with a boron electrophile.

-

Hydrolysis: The initially formed boronate ester is hydrolyzed to yield the final this compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Starting Material - 1-BOC-7-methoxyindole

The initial step in the synthesis is the protection of the nitrogen atom of 7-methoxyindole with a tert-butyloxycarbonyl (BOC) group. This is a crucial step as the BOC group not only protects the acidic N-H proton but also serves as a potent directing group in the subsequent lithiation step.[3][4]

Reaction Scheme:

Caption: BOC protection of 7-methoxyindole.

Experimental Protocol: Synthesis of 1-BOC-7-methoxyindole

| Reagent | MW | Amount | Moles | Equivalents |

| 7-Methoxyindole | 147.17 | 10.0 g | 67.9 mmol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.3 g | 74.7 mmol | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.83 g | 6.8 mmol | 0.1 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

Procedure:

-

To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-methoxyindole (10.0 g, 67.9 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.83 g, 6.8 mmol).

-

Add anhydrous tetrahydrofuran (THF, 200 mL) and stir the mixture until all solids are dissolved.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 16.3 g, 74.7 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1-BOC-7-methoxyindole as a colorless oil or white solid.

Expected Yield: 90-95%

Part 2: The Core Reaction - Lithiation-Borylation of 1-BOC-7-methoxyindole

This is the pivotal step where the boronic acid functionality is introduced at the C2 position of the indole ring. The reaction proceeds via a Directed ortho-Metalation (DoM) mechanism.[3][4][5][6] The BOC group on the indole nitrogen complexes with the lithium atom of the organolithium base (n-butyllithium), directing the deprotonation to the adjacent C2 position. The resulting highly reactive C2-lithiated indole is then quenched with an electrophilic boron source, typically triisopropyl borate.

Reaction Scheme:

Caption: C2-Lithiation of 1-BOC-7-methoxyindole followed by borylation.

Experimental Protocol: Synthesis of this compound

| Reagent | MW | Amount | Moles | Equivalents |

| 1-BOC-7-methoxyindole | 247.29 | 10.0 g | 40.4 mmol | 1.0 |

| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 17.8 mL | 44.5 mmol | 1.1 |

| Triisopropyl borate | 188.08 | 11.2 mL | 48.5 mmol | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

| 1 M Hydrochloric acid (HCl) | - | ~50 mL | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-BOC-7-methoxyindole (10.0 g, 40.4 mmol).

-

Add anhydrous THF (200 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (17.8 mL of a 2.5 M solution in hexanes, 44.5 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this lithiated intermediate, add triisopropyl borate (11.2 mL, 48.5 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the pH of the aqueous layer is approximately 2-3.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to yield a white to off-white solid.

Expected Yield: 70-80%

Part 3: Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₄H₁₈BNO₅ |

| Molecular Weight | 291.11 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 913835-81-1 |

Spectroscopic Data (Expected):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-7.9 (br s, 2H, B(OH)₂), 7.5-7.4 (d, 1H), 7.1-7.0 (t, 1H), 6.8-6.7 (d, 1H), 6.5 (s, 1H), 4.0 (s, 3H, OCH₃), 1.7 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.5, 145.2, 138.1, 129.5, 123.8, 115.9, 108.2, 105.6, 84.5, 55.8, 28.3.

-

Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₈BNO₅ [M+H]⁺ 292.13, found 292.13.

Mechanism of the Core Reaction: A Deeper Look

The Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[3][4][5][6] In this synthesis, the mechanism can be broken down into three key stages:

References

1H NMR and 13C NMR spectral data for 1-BOC-7-methoxyindole-2-boronic acid

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-BOC-7-methoxyindole-2-boronic acid

Introduction

This compound is a specialized organic compound with significant potential in medicinal chemistry and drug development. As a functionalized indole, it serves as a versatile building block in the synthesis of complex pharmaceutical agents. The presence of the boronic acid moiety makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The N-BOC protecting group ensures controlled reactivity at the indole nitrogen, while the 7-methoxy group modulates the electronic properties of the indole ring system.

Accurate structural elucidation is paramount for any synthetic intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state chemistry.[1] This guide provides a comprehensive analysis of the expected 1H and 13C NMR spectral data for this compound. The data presented herein are predicted based on established principles of NMR spectroscopy and analysis of structurally related fragments. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven experimental protocols.

Disclaimer: The NMR spectral data presented in this guide are predicted based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on solvent, concentration, and instrument conditions.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

References

Stability and storage conditions for 1-BOC-7-methoxyindole-2-boronic acid

An In-Depth Technical Guide to the Stability and Handling of 1-BOC-7-methoxyindole-2-boronic acid

Introduction: Navigating the Challenges of a Versatile Building Block

This compound is a valuable heterocyclic building block in modern organic synthesis, particularly for its utility in Suzuki-Miyaura cross-coupling reactions to form complex molecules in pharmaceutical and materials science research.[1] Like many boronic acids, it offers a moderate reactivity profile and is generally easier to handle than many organometallic reagents.[2] However, the inherent electronic properties of the indole ring system, combined with the general sensitivities of boronic acids, present significant stability challenges that can compromise experimental reproducibility and product yield.[3][4]

This technical guide moves beyond standard product data sheets to provide a deeper understanding of the factors governing the stability of this compound. We will explore the primary degradation pathways, establish field-proven protocols for storage and handling, and describe experimental methods for assessing the compound's stability, ensuring researchers can maintain its integrity from the vial to the reaction vessel.

Section 1: The Chemical Basis of Instability: Core Degradation Pathways

The stability of this compound is not absolute. Its structure, featuring an electron-rich indole nucleus and an electrophilic boron center, makes it susceptible to several modes of degradation. Understanding these pathways is the first principle of ensuring its effective use. 2-Heterocyclic boronic acids, in particular, are known to be inherently unstable and can decompose on the benchtop under air.[3][4]

Caption: Primary degradation pathways for this compound.

1.1 Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] For 2-heterocyclic boronic acids, this process can be accelerated by heat, the presence of a palladium catalyst, or exposure to acidic or basic conditions.[3][4] The result is the loss of the reactive boronic acid moiety, rendering the compound useless for its intended cross-coupling reactions.

1.2 Oxidation: The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in a reaction mixture.[3][5] This pathway can lead to the formation of various byproducts, including boric acid and the corresponding phenol (1-BOC-7-methoxy-1H-indol-2-ol), compromising the purity and yield of subsequent reactions.[6] The oxidative instability of boronic acids, especially at physiological pH, has been a significant hurdle in their biological applications.[7][8]

1.3 Anhydride (Boroxine) Formation: Boronic acids have a propensity to undergo dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines.[9] While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and reaction kinetics, as the boroxine must first hydrolyze back to the monomeric boronic acid to be reactive in many catalytic cycles.

1.4 N-BOC Group Lability: The tert-butyloxycarbonyl (BOC) protecting group is stable to basic conditions but is labile under acidic conditions (e.g., TFA, HCl).[10][11] Therefore, handling and purification methods must avoid strong acids to prevent premature deprotection of the indole nitrogen.

Section 2: Recommended Protocols for Storage and Handling

To mitigate the degradation pathways described above, stringent adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from best practices for sensitive boronic acids.[5][12][13]

2.1 Storage of Solid Compound

Proper long-term storage is the most critical factor in preserving the compound's integrity.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes thermal degradation pathways and the rate of ambient oxidation.[12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the boron center by atmospheric oxygen.[5] |

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and moisture-mediated protodeboronation.[5][14] |

| Light | Amber Vial / Protect from Light | Minimizes potential photolytic degradation pathways.[15] |

| Container | Glass or HDPE | Use of inert container materials prevents contamination and reaction.[16] |

2.2 Step-by-Step Protocol for Handling and Dispensing

-

Preparation: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).

-

Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of the solid into a tared, dry reaction vessel.

-

Sealing: Immediately and securely reseal the main container, purge with inert gas if possible, and return it to the recommended -20°C storage.[12]

-

Reaction Setup: Add anhydrous solvent to the weighed solid under an inert atmosphere to prepare for the reaction.

2.3 Storage of Solutions

Stock solutions of boronic acids are generally not recommended for long-term storage due to accelerated degradation. If a solution must be stored, the following conditions are advised.

| Parameter | Recommendation | Rationale |

| Temperature | -80°C (up to 6 months); -20°C (up to 1 month) | Significantly slows degradation kinetics in solution.[12] |

| Solvent | Anhydrous, Aprotic Solvents (e.g., Dioxane, THF) | Minimizes sources of water and reactive protons that can lead to hydrolysis and protodeboronation. |

| Container | Tightly Sealed Vial with Septum Cap | Prevents atmospheric exposure and allows for withdrawal via syringe under inert gas. |

Section 3: Advanced Stability Strategy: Conversion to MIDA Boronates

For applications requiring maximum stability and for long-term storage, converting the inherently unstable boronic acid to an air-stable derivative is a superior strategy. N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution for stabilizing challenging boronic acids, including 2-heterocyclic derivatives.[3][4]

The MIDA boronate masks the reactive boronic acid group, rendering the compound exceptionally stable to benchtop conditions, air, and chromatography.[4] The free boronic acid can then be released in situ during the cross-coupling reaction under mild basic conditions, a process known as "slow-release".[3] This strategy avoids the problems associated with handling the unstable free boronic acid directly.

Caption: Workflow for enhancing stability via MIDA boronate formation and use.

Section 4: Experimental Protocol for Stability Assessment

To empirically validate the stability of a given batch of this compound, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a robust method. This protocol provides a framework for such an analysis.[5]

Objective: To quantify the degradation of the parent compound and identify the formation of impurities under various stress conditions.

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of the boronic acid in a suitable anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Application of Stress Conditions:

-

Thermal Stress: Incubate an aliquot of the stock solution at 60°C for 24 hours.

-

Acidic Stress: Add 0.1 M HCl to an aliquot of the stock solution and incubate at room temperature for 24 hours.

-

Basic Stress: Add 0.1 M NaOH to an aliquot of the stock solution and incubate at room temperature for 24 hours.

-

Oxidative Stress: Add 3% hydrogen peroxide to an aliquot of the stock solution and incubate at room temperature for 24 hours.[6]

-

Control: Keep an aliquot of the stock solution at 4°C, protected from light.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition. If necessary, neutralize the acidic and basic samples.

-

Inject the samples onto a suitable HPLC system.

-

Example Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV detector at an appropriate wavelength (determined by UV scan of the parent compound).

-

-

-

Data Interpretation:

-

Monitor the peak area of the parent compound in each chromatogram.

-

Calculate the percentage of remaining parent compound relative to the time-zero control.

-

Observe the appearance of new peaks, which correspond to degradation products. The relative retention times of these peaks can help identify the degradation pathway (e.g., a very early eluting peak might correspond to highly polar boric acid).

-

Conclusion

This compound is a powerful synthetic intermediate whose efficacy is directly tied to its chemical integrity. Its inherent susceptibility to protodeboronation, oxidation, and anhydride formation necessitates a rigorous and proactive approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, storage at -20°C under an inert, dry atmosphere—researchers can significantly extend the shelf-life and preserve the reactivity of this compound. For ultimate stability, conversion to a MIDA boronate derivative offers a robust, field-proven solution. A systematic, data-driven approach, including stability assessments via HPLC, will ensure the highest quality starting material, leading to more reliable and reproducible synthetic outcomes.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. laballey.com [laballey.com]

The Intricacies of Indole-2-Boronic Acids in Suzuki-Miyaura Coupling: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the functionalization of such heterocyclic systems. This guide provides an in-depth exploration of the mechanism, challenges, and optimized protocols for the Suzuki-Miyaura coupling of indole-2-boronic acids, offering a technical resource for professionals engaged in the synthesis of complex molecules.

The Core Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle, a finely orchestrated sequence of events, is central to understanding and optimizing this transformation.[2]

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Indole-2-Boronic Acid Challenge: Navigating Reactivity and Instability

While the Suzuki-Miyaura coupling is broadly applicable, the use of indole-2-boronic acids presents a unique set of challenges that demand careful consideration and optimization.

The Double-Edged Sword of Electron Richness

The indole nucleus is electron-rich, which can be both beneficial and detrimental. The high electron density at the C2 position can facilitate a rapid transmetalation step. However, this same property can lead to catalyst inhibition or the promotion of undesired side reactions. For instance, the nitrogen atom in the indole ring can coordinate to the palladium center, potentially deactivating the catalyst.[3]

The Persistent Threat of Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction that plagues many Suzuki-Miyaura couplings, particularly with heteroaromatic boronic acids.[4] Indole-2-boronic acids are especially susceptible to this undesired pathway due to the electron-rich nature of the indole ring, which stabilizes the intermediate formed during protonolysis. This reaction is often promoted by the basic and aqueous conditions typically employed in the coupling.[4]

Minimizing the concentration of the free boronic acid in the reaction mixture is a key strategy to suppress protodeboronation. This can be achieved through the "slow release" of the boronic acid from a more stable precursor.[4]

Strategic Solutions: Optimizing the Reaction Landscape

Overcoming the challenges associated with indole-2-boronic acids requires a multi-faceted approach, focusing on the judicious selection of reagents and reaction conditions.

The Stability Factor: Boronic Acids vs. Boronate Esters

A highly effective strategy to combat the instability of indole-2-boronic acids is to utilize their more stable ester derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[5] These esters exhibit greater stability towards protodeboronation and can be handled and stored more easily.[6] Under the reaction conditions, the active boronic acid is slowly released, maintaining a low concentration that favors the desired cross-coupling over protodeboronation.[4]

| Boron Reagent | Structure | Stability | Remarks |

| Indole-2-boronic acid | Indole-2-B(OH)₂ | Moderate | Prone to protodeboronation, especially under basic and heated conditions. |

| Indole-2-boronic acid pinacol ester | Indole-2-B(pin) | High | Commercially available and offers increased stability.[7] |

| Indole-2-MIDA boronate | Indole-2-B(MIDA) | Very High | Exceptionally stable; allows for slow release of the boronic acid. |

The Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is paramount for a successful coupling. For challenging substrates like unprotected nitrogen-rich heterocycles, modern catalyst systems employing bulky, electron-rich phosphine ligands have proven to be highly effective.[3] Ligands such as SPhos and XPhos, in combination with palladium precatalysts, can promote high turnover rates, which helps the desired coupling to outcompete protodeboronation.[3]

| Catalyst System | Ligand | Key Features | Reference |

| Pd₂(dba)₃ / SPhos | SPhos | Highly active for coupling of unprotected heterocycles. | [3] |

| Pd₂(dba)₃ / XPhos | XPhos | Effective for challenging substrates, including heteroaryl chlorides. | [3] |

| Pd(PPh₃)₄ | PPh₃ | A traditional catalyst, but may be less effective for indole-2-boronic acids. | [8] |

The Role of the Base and Solvent

The base is not merely an activator of the boronic acid; its identity and strength can significantly impact the reaction outcome.[9] For indole-2-boronic acids, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide to minimize protodeboronation and other side reactions.[3][5]

The solvent system also plays a crucial role. A mixture of an organic solvent like dioxane or THF with water is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.[3]

Experimental Protocol: A Validated Approach

The following protocol is a representative example of an optimized procedure for the Suzuki-Miyaura coupling of an indole-2-boronic acid derivative.

Reaction: Coupling of Indole-2-boronic acid pinacol ester with an Aryl Bromide.

Materials:

-

Indole-2-boronic acid pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, indole-2-boronic acid pinacol ester, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

-

Add the catalyst solution to the Schlenk flask.

-

Add the remaining anhydrous dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion: A Powerful Tool with Nuanced Application

The Suzuki-Miyaura coupling of indole-2-boronic acids is a powerful transformation for the synthesis of complex, biologically active molecules. However, its successful implementation requires a deep understanding of the underlying mechanistic principles and a careful optimization of reaction parameters. By strategically employing stable boronate esters, advanced catalyst systems, and appropriate bases and solvents, researchers can effectively navigate the challenges of protodeboronation and catalyst inhibition, unlocking the full potential of this remarkable reaction for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-2-boronic acid pinacol ester 95 476004-81-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Stability of BOC-Protected Indole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole boronic acids are pivotal intermediates in modern synthetic and medicinal chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The incorporation of a tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is a common strategy to modulate reactivity and improve solubility. However, the inherent oxidative instability of the boronic acid moiety presents a significant challenge, impacting storage, reaction efficiency, and the integrity of final products. This guide provides a comprehensive examination of the factors governing the oxidative stability of BOC-protected indole boronic acids, details robust analytical methodologies for their assessment, and offers field-proven strategies to mitigate degradation.

Introduction: The Double-Edged Sword of Indole Boronic Acids

The indole nucleus is a privileged scaffold in a vast number of biologically active compounds and natural products.[1] Consequently, methods for its functionalization are of paramount importance. Indole boronic acids have emerged as versatile building blocks, enabling the introduction of the indole motif into complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1][2][3]

The addition of a BOC protecting group to the indole nitrogen serves several critical functions:

-

Enhanced Solubility: The lipophilic BOC group often improves the solubility of the indole boronic acid in organic solvents commonly used in synthesis.[4]

-

Modulated Reactivity: It prevents undesired side reactions at the indole nitrogen.

-

Directed C-H Borylation: The BOC group can direct iridium-catalyzed C-H borylation to specific positions on the indole ring, providing access to regioisomers that are otherwise difficult to obtain.[5]

Despite these advantages, both the indole ring and the boronic acid functional group are susceptible to oxidation.[6][7][8] This instability can lead to the formation of impurities, reduced yields in coupling reactions, and challenges in purification and long-term storage. Understanding and controlling this degradation is crucial for the reliable application of these valuable reagents.

The Mechanism of Oxidative Degradation: A Tale of Two Moieties

The oxidative degradation of BOC-protected indole boronic acids is a multifaceted process involving two primary pathways: oxidation of the boronic acid (deboronation) and oxidation of the indole ring itself.

Oxidative Deboronation

The carbon-boron (C-B) bond is the Achilles' heel of boronic acids in an oxidative environment. The generally accepted mechanism for oxidative deboronation, particularly by peroxides, involves the following key steps:

-

Nucleophilic Attack: A nucleophilic oxidant, such as hydrogen peroxide or peroxynitrite, attacks the vacant p-orbital of the boron atom.[8][9][10]

-

1,2-Migration: This is often the rate-limiting step and involves the migration of the carbon atom from the boron to the oxygen atom, forming a boronate ester.[8][10]

-

Hydrolysis: The resulting boronate ester is labile and readily hydrolyzes to yield the corresponding alcohol (in this case, a hydroxyindole) and boric acid.[8][10]

This process effectively cleaves the C-B bond, leading to the loss of the desired boronic acid functionality.[11] Studies have shown that peroxynitrite can oxidize boronic acids much faster than hydrogen peroxide.[9]

Caption: Proposed mechanism of oxidative deboronation.

Indole Ring Oxidation

The electron-rich indole ring is also susceptible to oxidation, which can occur independently or concurrently with deboronation. Microbial degradation studies have identified several oxidative pathways for the indole nucleus, often initiated by hydroxylation to form intermediates like indoxyl, which can be further oxidized to isatin and eventually lead to ring cleavage.[12][13] While the conditions of microbial degradation are different from those in a typical laboratory setting, the inherent reactivity of the indole ring to oxidation remains a concern. The BOC group, being an electron-withdrawing group, can offer some level of stabilization to the indole ring against oxidation, but this effect is often not sufficient to prevent degradation under harsh oxidative stress.

Factors Influencing Oxidative Stability

The rate and extent of degradation are influenced by a confluence of factors:

-

Nature of the Oxidant: Strong oxidants like peroxynitrite react much more rapidly with boronic acids than milder ones like hydrogen peroxide.[9] Atmospheric oxygen can also contribute to slower degradation over time, especially in the presence of light or metal catalysts.

-

pH: The pH of the medium can influence the rate of oxidation. At physiological pH, the oxidation of phenylboronic acid is comparable to that of thiols.[6][8]

-

Temperature: While higher temperatures can accelerate many chemical reactions, in the case of oxidative degradation in solution, increased temperature can decrease the solubility of oxygen, potentially reducing the rate of oxygen-mediated degradation.[14] However, thermal decomposition can become a competing degradation pathway.[2]

-

Light: Photolytic degradation can occur upon exposure to UV or visible light, necessitating storage in amber vials or in the dark.[14]

-

Presence of Metal Ions: Trace metal impurities can catalyze oxidative degradation pathways.

-

Stereoelectronic Effects: The electronic properties of the boronic acid play a crucial role. Diminishing the electron density on the boron atom can enhance oxidative stability by slowing the rate-limiting carbon-to-oxygen migration step.[6][7][8] This has been demonstrated by the significantly increased stability of boralactones, where an intramolecular carboxyl group coordinates to the boron.[6][8][15]

Assessing Oxidative Stability: A Practical Guide to Forced Degradation Studies

A forced degradation study is an indispensable tool for evaluating the intrinsic stability of BOC-protected indole boronic acids.[14][16][17] It involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[16][18]

Experimental Workflow

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocol: Oxidative Stress Testing

This protocol outlines a typical procedure for assessing the stability of a BOC-protected indole boronic acid against oxidative degradation using hydrogen peroxide.

Objective: To quantify the degradation of the test compound and identify major degradation products under oxidative stress.

Materials:

-

BOC-protected indole boronic acid (e.g., N-Boc-indole-2-boronic acid)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrogen Peroxide (H₂O₂), 30% w/w solution

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the BOC-protected indole boronic acid in ACN to prepare a 10 mg/mL stock solution.

-

-

Sample Preparation:

-

Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of ACN. Add 1.0 mL of 30% H₂O₂ to achieve a final concentration of approximately 3%. Dilute to the mark with water. The final concentration of the boronic acid will be 1 mg/mL.

-

Control Sample: Prepare a similar solution but replace the H₂O₂ with 1.0 mL of water.

-

-

Stress Condition:

-

Analysis:

-

After the stress period, analyze both the Test and Control samples by a stability-indicating analytical method.

-

Recommended Method: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[19][20] This allows for the separation of the parent compound from its degradants and provides mass information for structural elucidation.[19]

-

An HPLC method with UV detection can also be used for quantification if a mass spectrometer is unavailable.[19]

-

Data Analysis:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data. A common degradation product will be the corresponding hydroxyindole, resulting from oxidative deboronation.

Analytical Method Considerations

Developing a robust, stability-indicating analytical method is critical.

-

Technique: UPLC-MS is the gold standard, offering high resolution, sensitivity, and structural information.[19] HPLC-UV is a viable alternative for quantification.[19][21]

-

Column Choice: A C18 reversed-phase column is commonly used.[20] It is important to be aware of potential on-column degradation (hydrolysis) of the boronic acid. Using end-capped columns or faster analysis times can mitigate this.[19]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and water with an additive like ammonium acetate or formic acid to improve peak shape.[20]

Data Presentation: Comparative Stability

The following table summarizes hypothetical stability data for different BOC-protected indole boronic acids under standardized oxidative stress conditions (3% H₂O₂, 24h, RT).